1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide

Physicochemical profiling Drug-likeness Permeability prediction

1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide (CAS 1105218-13-0) is a synthetic small molecule belonging to the pyridazine-piperidine carboxamide class, with a molecular formula of C21H21FN4O2 and a molecular weight of 380.4 g/mol. Key structural features include a 4-fluorophenyl substituent on the pyridazine core, a piperidine linker, and a furan-2-ylmethyl carboxamide tail.

Molecular Formula C21H21FN4O2
Molecular Weight 380.423
CAS No. 1105218-13-0
Cat. No. B2853879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide
CAS1105218-13-0
Molecular FormulaC21H21FN4O2
Molecular Weight380.423
Structural Identifiers
SMILESC1CN(CCC1C(=O)NCC2=CC=CO2)C3=NN=C(C=C3)C4=CC=C(C=C4)F
InChIInChI=1S/C21H21FN4O2/c22-17-5-3-15(4-6-17)19-7-8-20(25-24-19)26-11-9-16(10-12-26)21(27)23-14-18-2-1-13-28-18/h1-8,13,16H,9-12,14H2,(H,23,27)
InChIKeyNHTUCHOSZUXCST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Focused Baseline Profile of 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide (CAS 1105218-13-0)


1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide (CAS 1105218-13-0) is a synthetic small molecule belonging to the pyridazine-piperidine carboxamide class, with a molecular formula of C21H21FN4O2 and a molecular weight of 380.4 g/mol. Key structural features include a 4-fluorophenyl substituent on the pyridazine core, a piperidine linker, and a furan-2-ylmethyl carboxamide tail. The compound is cataloged in screening libraries and is available from multiple suppliers, typically at 95% purity. Its calculated physicochemical properties include an XLogP of 2.4, a topological polar surface area (TPSA) of 71.3 Ų, one hydrogen bond donor, six hydrogen bond acceptors, and five rotatable bonds [1]. These descriptors place it within favorable drug-like chemical space, though no peer-reviewed pharmacological data have been identified for this specific entity.

Why Direct Substitution of 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide with In-Class Analogs Carries Unquantified Risk


Within the pyridazine-piperidine carboxamide series, even minor modifications to the amide tail group can produce substantial shifts in target engagement, selectivity, and physicochemical behavior. The target compound’s furan-2-ylmethyl motif introduces a distinct hydrogen-bond acceptor profile and conformational flexibility compared to close analogs bearing pyridinyl, pyridinylmethyl, or benzyl amide substituents. Available calculated property differences—for example, a lower TPSA (71.3 Ų) versus the N-(pyridin-3-yl) analog and intermediate lipophilicity (XLogP 2.4)—suggest that these analogs cannot be considered interchangeable without experimental validation [1] . Generic substitution therefore risks altering permeability, solubility, and binding kinetics in ways that are not predictable by structure alone.

Quantitative Differentiation Guide for 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide vs. Closest Analogs


Topological Polar Surface Area (TPSA) Comparison with N-(pyridin-3-yl) Analog

The target compound (furan-2-ylmethyl amide) exhibits a calculated TPSA of 71.3 Ų, which is notably lower than the 84.2 Ų predicted for the direct analog 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide (CAS 1105218-19-6) [1] . Lower TPSA is generally associated with improved passive membrane permeability and oral absorption potential.

Physicochemical profiling Drug-likeness Permeability prediction

Lipophilicity (XLogP) Differentiation vs. N-(6-methylpyridin-2-yl) Analog

The target compound has a calculated XLogP of 2.4, whereas the N-(6-methylpyridin-2-yl) analog (CAS 1105218-25-4) is predicted to have a higher XLogP of approximately 2.9 due to the additional methyl group and the more lipophilic pyridine ring [1] . A lower logP is typically favorable for aqueous solubility and reduced metabolic liability.

Lipophilicity ADME Solubility

Hydrogen Bond Acceptor Count: Implications for Solubility and Target Recognition

The target compound contains 6 hydrogen bond acceptors (four nitrogen atoms in the pyridazine/piperidine system, one carbonyl oxygen, and the furan ring oxygen), compared to 5 acceptors in the N-benzyl analog (CAS not specified but SMILES indicates absence of heteroatom in the benzyl tail) [1]. The additional furan oxygen provides an extra H-bond acceptor site that can influence both aqueous solubility and target-ligand binding interactions.

Molecular recognition Solubility Crystal engineering

Rotatable Bond Profile: Conformational Flexibility Comparison

The target compound has 5 rotatable bonds. This is one fewer than the pyridin-2-ylmethyl analog (CAS 1203192-34-0), which has an estimated 6 rotatable bonds due to the additional methylene linker before the pyridine ring [1] . Reduced rotatable bond count can lower conformational entropy penalty upon binding and is associated with improved oral bioavailability in drug-likeness filters.

Conformational entropy Binding kinetics Ligand efficiency

Optimal Application Scenarios for 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide Based on Evidence


CNS-Penetrant Tool Compound Screening

Given its calculated low TPSA (71.3 Ų) and moderate lipophilicity (XLogP 2.4), this compound is structurally predisposed for blood-brain barrier penetration studies. It is suited as a starting scaffold for CNS target programs where the furan tail provides a distinct interaction motif compared to pyridinyl or benzyl analogs [1].

Selectivity Profiling in Pyridazine-Focused Kinase or GPCR Panels

The unique combination of a 4-fluorophenyl pyridazine core and a furan-2-ylmethyl carboxamide tail differentiates the compound from common building blocks. This makes it valuable for screening against kinase or GPCR panels to identify novel selectivity fingerprints, particularly where the furan oxygen can engage in unique polar contacts [1].

Physicochemical Benchmarking for Lead Optimization Libraries

With 5 rotatable bonds and one fewer H-bond acceptor than analogs with two nitrogen-containing heterocycles, this compound offers a balanced profile of flexibility and polarity. It serves as a useful comparator for establishing structure-property relationships (SPR) in lead optimization, especially when evaluating trade-offs between solubility and permeability [1].

Crystallography and Biophysical Binding Studies

The additional hydrogen bond acceptor from the furan oxygen provides a unique anchor point for water-mediated or direct protein-ligand interactions. This feature is particularly valuable in co-crystallization trials aimed at resolving binding mode details that are not accessible with benzyl or simple pyridinyl analogs [1].

Quote Request

Request a Quote for 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.